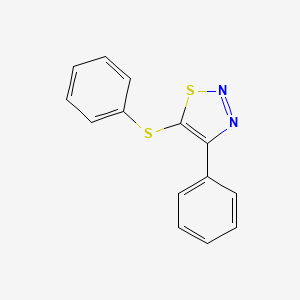

Phenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

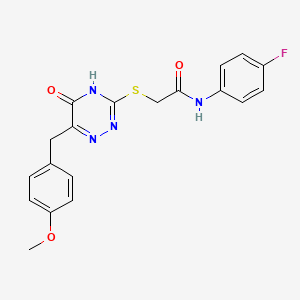

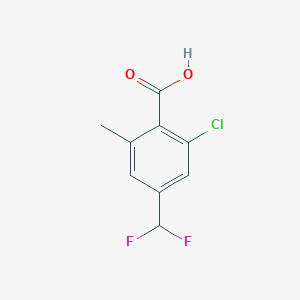

Phenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide is a chemical compound with the molecular formula C14H10N2S2 . It belongs to the class of organic compounds known as thiadiazoles .

Synthesis Analysis

The synthesis of thiadiazole derivatives involves several steps. For instance, 2-amino 1,3,4 oxadiazole/thiadiazole conjugates were synthesized by mixing semi/thio carbazides and sodium acetate with water and stirring well, followed by adding aldehydes in methanol at room temperature .Molecular Structure Analysis

The molecular structure and vibrational spectra of thiadiazole derivatives have been analyzed using the Density Functional Theory (DFT) method . The Fourier Transform Infrared (FT-IR) and FT-Raman spectra of these compounds have been recorded and analyzed .Chemical Reactions Analysis

Thiadiazole derivatives have shown a broad spectrum of activity against various pathogens . The position and number of substitutions play a crucial role in modulating the potency of the compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives can be determined using various methods. For instance, the UV-Vis spectrum of the molecule can be recorded, and the electronic properties such as HOMO and LUMO energies can be determined .Applications De Recherche Scientifique

- Application : Researchers have designed and synthesized 2-phenyl-1,3,4-thiadiazole derivatives, including Phenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide, as SHP1 inhibitors. These compounds exhibit inhibitory activity against SHP1, making them potential candidates for disease treatment .

- Application : Phenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide (PT10) shows selective fluorescence response to SHP1 activity. Its low cytotoxicity in HeLa cells suggests its suitability for cellular imaging. Additionally, PT10 exhibits excellent two-photon absorption properties, making it a promising candidate for two-photon cell fluorescence imaging .

- Application : The 1,2,3-thiadiazole scaffold, including Phenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide, has potential as a lead structure for designing new drugs. Its inhibitory effects on SHP1 may be explored further for therapeutic applications .

- Application : Phenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide could serve as a precursor for functional materials, such as polymers or supramolecular assemblies, due to its unique structure and reactivity .

- Application : The 1,2,3-thiadiazole motif can be incorporated into bioconjugates for targeted drug delivery or imaging. Phenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide may find use in such applications .

Inhibitors of SHP1 Activity

Fluorescent Imaging Agents

Drug Discovery

Materials Science

Bioconjugation and Chemical Biology

Supramolecular Chemistry

Safety and Hazards

Orientations Futures

Thiadiazuron, a synthetic phenyl urea derivative, has gained considerable attention in recent decades due to its efficient role in plant cell and tissue culture . This suggests potential future directions for the use of thiadiazole derivatives in various applications, including plant growth regulation .

Mécanisme D'action

Target of Action

Phenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide is a complex organosulfur compound

Mode of Action

. This interaction can lead to changes in the target’s function, potentially influencing biochemical pathways.

Result of Action

, suggesting that this compound may also have potential therapeutic applications.

Action Environment

The action, efficacy, and stability of Phenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide can be influenced by various environmental factors. For instance, the presence of a catalyst can facilitate the formation of certain intermediates

Propriétés

IUPAC Name |

4-phenyl-5-phenylsulfanylthiadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2S2/c1-3-7-11(8-4-1)13-14(18-16-15-13)17-12-9-5-2-6-10-12/h1-10H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOQXYYMCTOPSRT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SN=N2)SC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl N-[(3S,4R)-4-(3-methylimidazol-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B2381091.png)

![1-[(3,4-Dichlorophenyl)methyl]-2-oxo-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2381094.png)

![N-(5-fluoro-2-methylphenyl)-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B2381098.png)

![N-[2-(3-chlorophenyl)-2-methoxypropyl]-1-(2,5-difluorophenyl)methanesulfonamide](/img/structure/B2381109.png)

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide](/img/structure/B2381113.png)